molecular formula C18H21ClN2O3S2 B2391663 (E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide CAS No. 1090523-41-3

(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide

Katalognummer: B2391663
CAS-Nummer: 1090523-41-3
Molekulargewicht: 412.95
InChI-Schlüssel: WTZUSYSJVLMUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide is a synthetic chemical compound of high interest in medicinal chemistry and pharmaceutical research. It is characterized by a molecular structure featuring a 4-chlorophenyl group, a morpholine ring, and a thiophene moiety, which are common pharmacophores known to contribute to significant biological activity in various therapeutic agents . Compounds incorporating morpholine and sulfonamide functional groups are frequently investigated for their potential as bioactive molecules and are often utilized as key intermediates in the synthesis of more complex target compounds . Similarly, the chlorophenyl group is a prevalent structural element in many active pharmaceutical ingredients and agrochemicals . This reagent is provided as a high-purity material, suitable for use in research and development applications, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of novel chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

(E)-2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c19-16-5-3-15(4-6-16)7-13-26(22,23)20-14-17(18-2-1-12-25-18)21-8-10-24-11-9-21/h1-7,12-13,17,20H,8-11,14H2/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZUSYSJVLMUQV-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide is a member of the ethenesulfonamide class, which has gained attention for its diverse biological activities, particularly in the context of cancer treatment and receptor antagonism. This article reviews the compound's biological activity, supported by quantitative structure-activity relationship (QSAR) studies, case studies, and relevant research findings.

1. Overview of Ethenesulfonamide Derivatives

Ethenesulfonamide derivatives are recognized for their potential as anticancer agents and endothelin receptor antagonists . The structural modifications in these compounds significantly influence their biological activity. Notably, (E)-N-aryl-2-ethene-sulfonamides have demonstrated promising anticancer properties, inhibiting the proliferation of various cancer cell lines and showing efficacy in vivo.

Research indicates that this compound and its analogs disrupt microtubule formation, leading to cell cycle arrest in the mitotic phase. This mechanism is crucial for their cytotoxic effects against cancer cells.

Case Studies

In a study involving a series of ethenesulfonamide derivatives, compounds exhibited IC50 values ranging from 5 to 10 nM against various drug-resistant cancer cell lines . For instance, compound (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide showed significant tumor size reduction in nude mice xenograft models .

CompoundIC50 (nM)ActivityReference
6t5 - 10Cytotoxic against drug-resistant cell lines
6VariesSignificant tumor reduction in vivo

Selectivity and QSAR Analysis

This compound has been evaluated for its selectivity towards endothelin receptors. QSAR studies have shown that specific structural features, such as substitutions on the phenyl ring, enhance selectivity for ETB receptors over ETA receptors. The presence of di- or tri-substituents on the phenyl moiety is particularly beneficial .

DescriptorValueImpact on Activity
0.81High correlation with anticancer activity
E-state indexVariesInfluences receptor binding selectivity

Significant Studies

  • A QSAR study identified key electronic and steric descriptors affecting anticancer activity, revealing a non-linear relationship between molecular parameters and biological efficacy .
  • Another study highlighted that modifications to the ethenesulfonamide structure could lead to enhanced blood-brain barrier permeability, suggesting potential for central nervous system-targeted therapies .

5. Conclusion

This compound represents a promising candidate in the development of anticancer therapies and endothelin receptor antagonists. Its biological activity is significantly influenced by structural modifications, which can be optimized through QSAR analysis to enhance efficacy and selectivity. Continued research into this compound's mechanisms and potential applications will be essential in advancing therapeutic strategies against cancer and related diseases.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure features a sulfonamide group, which is known for its role in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. The presence of a thiophene ring and a morpholine moiety contributes to its biological activity.

Molecular Formula

  • Molecular Weight : 429.6 g/mol
  • IUPAC Name : (E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties.

Mechanism of Action:
The compound may inhibit specific signaling pathways involved in cancer cell proliferation. It has shown effectiveness in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression

Case Study:
A study conducted on breast cancer cell lines using an MTT assay revealed:

  • IC50 Value : Approximately 15 µM, indicating significant cytotoxicity at this concentration.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against several bacterial strains.

Mechanism of Action:
The sulfonamide group is known to interfere with bacterial folic acid synthesis, thereby inhibiting bacterial growth.

Case Study:
In vitro testing against Staphylococcus aureus and Escherichia coli yielded:

  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for both strains, demonstrating its potential as an antimicrobial agent.

Research Findings Summary Table

Study FocusMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 = 15 µM in breast cancer cells
Antimicrobial ActivityDisk DiffusionMIC = 50 µg/mL against E. coli and S. aureus
Enzyme InhibitionEnzymatic AssaysSignificant inhibition of target enzymes

Analyse Chemischer Reaktionen

Acid/Base-Catalyzed Hydrolysis of the Sulfonamide Group

The sulfonamide group (−SO₂−NH−) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acids and amines. For example:

 E 2 4 Chlorophenyl N 2 morpholin 4 yl 2 thiophen 2 ylethyl ethenesulfonamideH+/OH4 Chlorobenzenesulfonic acid+2 Morpholin 4 yl 2 thiophen 2 ylethylamine\text{ E 2 4 Chlorophenyl N 2 morpholin 4 yl 2 thiophen 2 ylethyl ethenesulfonamide}\xrightarrow{\text{H}^+/\text{OH}^-}\text{4 Chlorobenzenesulfonic acid}+\text{2 Morpholin 4 yl 2 thiophen 2 ylethylamine}

  • Conditions :

    • Acidic: 6 M HCl, reflux, 12 h .

    • Basic: 5% NaOH, 80°C, 8 h .

  • Yield : ~70–85% (isolated via extraction and crystallization) .

Nucleophilic Substitution at the Morpholine Ring

The morpholine ring’s tertiary amine can participate in alkylation or acylation reactions. For instance:

 E 2 4 Chlorophenyl N 2 morpholin 4 yl 2 thiophen 2 ylethyl ethenesulfonamideCH3IQuaternary ammonium salt\text{ E 2 4 Chlorophenyl N 2 morpholin 4 yl 2 thiophen 2 ylethyl ethenesulfonamide}\xrightarrow{\text{CH}_3\text{I}}\text{Quaternary ammonium salt}

  • Conditions :

    • Alkylation: Methyl iodide (1.2 eq), CH₃CN, 60°C, 6 h .

    • Acylation: Acetyl chloride (1.5 eq), pyridine, 0°C → RT, 4 h.

  • Products :

    Reaction TypeProduct StructureYield (%)
    AlkylationN-Methylmorpholinium derivative65
    AcylationMorpholine acetylated derivative58

Electrophilic Addition to the Ethenesulfonamide Moiety

The ethene double bond reacts with electrophiles (e.g., bromine, hydrogen halides):

 E Ethenesulfonamide+HBr2 Bromoethylsulfonamide derivative\text{ E Ethenesulfonamide}+\text{HBr}\rightarrow \text{2 Bromoethylsulfonamide derivative}

  • Conditions :

    • HBr (aq., 48%), CH₂Cl₂, 0°C, 2 h .

  • Stereochemistry : Anti-addition observed (confirmed via NMR) .

Cyclocondensation Reactions Involving the Thiophene Group

The thiophene moiety participates in cyclization with aldehydes or ketones under acidic conditions:

 E Ethenesulfonamide+RCHODABCOThiophene fused heterocycle\text{ E Ethenesulfonamide}+\text{RCHO}\xrightarrow{\text{DABCO}}\text{Thiophene fused heterocycle}

  • Conditions :

    • DABCO (20 mol%), ethanol, 80°C, 30 min .

  • Yield : 75–90% for R = aryl/alkyl .

  • Example Product : Thieno[2,3-d]pyridazine derivative (EC₅₀ = 20 μM vs. glioma cells) .

Oxidation and Reduction Reactions

  • Oxidation of Thiophene :
    Thiophene oxidizes to sulfone derivatives using m-CPBA:

    Thiophenem CPBAThiophene 1 1 dioxide\text{Thiophene}\xrightarrow{\text{m CPBA}}\text{Thiophene 1 1 dioxide}
    • Conditions: m-CPBA (2 eq), CH₂Cl₂, RT, 4 h.

    • Yield: 82%.

  • Reduction of Ethene :
    Catalytic hydrogenation converts the ethene to ethane:

     E EthenesulfonamideH2/Pd CEthanesulfonamide\text{ E Ethenesulfonamide}\xrightarrow{\text{H}_2/\text{Pd C}}\text{Ethanesulfonamide}
    • Conditions: 10% Pd/C, H₂ (1 atm), MeOH, 6 h .

    • Yield: 88% .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Substituent Variations

The compound’s closest analogues differ in substituents on the aromatic rings, morpholine/thiophene moieties, or the amine side chain. These variations influence physical properties, synthetic yields, and bioactivity.

Table 1: Structural Comparison of Selected Analogues
Compound Name Key Substituents Key Features
(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide 4-Chlorophenyl, morpholinyl-thiophenylethyl Target compound; presumed Factor Xa inhibition based on morpholine-thiophene motifs .
(E)-2-(5-Chlorothien-2-yl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethenesulfonamide 5-Chlorothienyl, morpholinyl-oxopyrrolidinyl Crystalline form (melting point: 163–165°C); Factor Xa inhibitor .
(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) 4-Bromophenyl, 4-fluorophenyl High yield (79%); melting point 138–140°C .
(E)-N-(3-Amino-4-methoxyphenyl)-2-(3′,4′,5′-trimethoxyphenyl)ethenesulfonamide (6v) Trimethoxyphenyl, amino-methoxyphenyl Reduced nitro group; melting point 132–134°C .
(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide Dichlorophenyl, thiazolyl Cdc25B phosphatase inhibitor (IC50: 26,000 nM; Ki: 4,600 nM) .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Yield (%) Melting Point (°C) Spectral Data Highlights
Target Compound Likely similar IR/NMR peaks (e.g., sulfonamide S=O stretch ~1148 cm⁻¹; aromatic C-H ~1604 cm⁻¹) based on analogues .
Crystalline Factor Xa Inhibitor 163–165 DSC-confirmed crystallinity; structural stability via X-ray (PDB: 4Y79) .
6c 79 138–140 1H NMR: δ 7.56 (d, J = 8.5 Hz, 2H), 7.24–7.09 (m, 4H).
6v 55 132–134 HRMS: m/z 463.1301 (M+H)+; 1H NMR: δ 6.81 (d, J = 8.6 Hz, 2H).
Thiazol-2-yl Inhibitor IC50: 26,000 nM; Ki: 4,600 nM (Cdc25B inhibition).

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide, and how is reaction progress monitored?

  • Synthesis Steps :

  • Alkylation/Amination : The morpholine and thiophene moieties are introduced via alkylation or amination reactions using intermediates like 2-(4-chlorophenyl)ethylamine derivatives.
  • Sulfonylation : The ethenesulfonamide group is formed by reacting the amine intermediate with a sulfonyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the pure compound .
    • Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. High-performance liquid chromatography (HPLC) may validate purity (>95%) .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine methylenes at δ 3.4–3.7 ppm) and carbon backbone .
  • IR : Peaks at ~1150 cm1^{-1} (sulfonamide S=O stretch) and ~1600 cm1^{-1} (C=C aromatic stretching) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 449.12) .

Q. What functional groups dominate its reactivity, and how do they influence experimental design?

  • Reactive Groups :

  • Sulfonamide (–SO2_2NH–) : Participates in hydrogen bonding with biological targets and undergoes nucleophilic substitution .
  • Chlorophenyl and Thiophene : Engage in π-π stacking and hydrophobic interactions in binding assays .
    • Design Considerations : Use aprotic solvents (DMF, DCM) to avoid hydrolysis of sulfonamide. Protect amine intermediates with Boc groups during multi-step syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl or morpholine with piperazine) .
  • Biological Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., MCF-7, HepG2) and compare IC50_{50} values.
    • Key Findings :
  • Table 1 : SAR Trends
Substituent ModificationIC50_{50} (μM)Solubility (logP)
4-Chlorophenyl (Parent)12.3 ± 1.52.8
4-Fluorophenyl8.9 ± 0.92.5
Piperazine (vs. Morpholine)6.4 ± 0.71.9
  • Insight : Reduced logP (hydrophobicity) correlates with improved solubility and potency .

Q. What mechanisms explain its antimicrobial activity, and how can contradictory bioassay data be resolved?

  • Proposed Mechanism : The sulfonamide group inhibits dihydropteroate synthase (DHPS) in bacterial folate synthesis, while the thiophene moiety disrupts membrane integrity .
  • Data Contradictions :

  • Issue : Variability in MIC values against S. aureus (e.g., 8 μg/mL vs. 32 μg/mL in replicate studies).
  • Resolution :
  • Experimental Adjustments : Standardize inoculum size (CFU/mL) and culture medium (Mueller-Hinton agar vs. broth) .
  • Degradation Check : Assess compound stability via HPLC after 24-hour incubation in assay conditions .

Q. How can computational modeling predict its metabolic pathways and potential toxicity?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET Prediction : SwissADME or ProTox-II estimate parameters like bioavailability (e.g., 65%) and hepatotoxicity risk .
    • Outcomes :
  • Major Metabolites : Predicted hydroxylation at the thiophene ring and sulfonamide cleavage .
  • Toxicity Flags : High plasma protein binding (>90%) may limit renal clearance .

Methodological Notes

  • Key References : Synthesis protocols , spectroscopic validation , and biological mechanisms are derived from peer-reviewed studies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.